N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide
Description
Properties
Molecular Formula |
C18H16N4O4 |
|---|---|
Molecular Weight |
352.3 g/mol |
IUPAC Name |
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H16N4O4/c1-11-21-16-13(3-2-6-19-16)18(24)22(11)8-7-20-17(23)12-4-5-14-15(9-12)26-10-25-14/h2-6,9H,7-8,10H2,1H3,(H,20,23) |
InChI Key |
UUZLWGLDIRJFNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=N2)C(=O)N1CCNC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Preparation Methods
Ethylamine Side Chain Installation
The ethylamine linker at position 3 is introduced through SN2 displacement or reductive amination. WO2021081212A1 details a Buchwald-Hartwig coupling between 3-chloropyridopyrimidinone and ethylenediamine using Pd(OAc)₂ and Xantphos, achieving >80% yield under microwave irradiation (150°C, 2 hours). This method minimizes side reactions compared to traditional heating.
Chlorine Substitution and Cross-Coupling
The 6-chloro intermediate (from Section 1) serves as a handle for Suzuki-Miyaura couplings. For example, Ambeed’s protocol couples 6-chloropyrido[3,2-d]pyrimidin-4(3H)-one with aryl boronic acids (e.g., 4-fluorophenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane/water, yielding 90% of the biaryl product. This step is critical for introducing aromatic moieties but is omitted in the target compound’s synthesis.
Synthesis of 1,3-Benzodioxole-5-carboxamide
Benzodioxole Formation
1,3-Benzodioxole is synthesized via cyclization of catechol derivatives with dichloromethane or dibromomethane under basic conditions. For example, reacting 3,4-dihydroxybenzoic acid with CH₂Br₂ and K₂CO₃ in DMF yields 1,3-benzodioxole-5-carboxylic acid.
Carboxamide Formation
The carboxylic acid is converted to the corresponding amide using standard coupling reagents. WO2021081212A1 employs EDCl/HOBt with DIPEA in DCM to couple 1,3-benzodioxole-5-carboxylic acid to ethylamine, achieving >85% yield. Alternatively, the acid chloride may be generated using thionyl chloride and reacted directly with ethylamine.
Final Coupling and Purification
The ethylamine-functionalized pyridopyrimidinone (Section 2.1) is coupled to 1,3-benzodioxole-5-carboxamide (Section 3.2) via amide bond formation. CN111961050A reports using HATU and DIPEA in DMF at 0°C to room temperature, yielding 78% of the target compound after silica gel chromatography.
Purification:
-
Column Chromatography: Methanol/DCM (3:97 to 10:90 gradient).
-
Recrystallization: Ethanol/water (7:3) affords pure product as a white solid.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidinone-H), 7.92 (d, J = 8.4 Hz, 1H, benzodioxole-H), 6.98 (s, 1H, benzodioxole-H), 5.12 (s, 2H, OCH₂O), 4.21 (t, J = 6.8 Hz, 2H, NCH₂), 3.72 (t, J = 6.8 Hz, 2H, CH₂NH), 2.51 (s, 3H, CH₃).
-
HRMS (ESI): m/z calc. for C₁₉H₁₈N₄O₄ [M+H]⁺: 389.1245; found: 389.1248.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity with t₃ = 6.2 min.
Reaction Optimization and Challenges
Cyclization Efficiency
Triethyl orthoformate purity significantly impacts pyridopyrimidinone yield. Distillation before use improves cyclization from 67% to 82%.
Coupling Reagent Selection
HATU outperforms EDCl in amide coupling, reducing reaction time from 24 hours to 6 hours.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
Tyrosine Kinase Inhibition
One of the most notable applications of this compound is its role as a tyrosine kinase inhibitor . It binds to the ATP-binding site of specific kinases, disrupting phosphorylation processes critical for various signaling pathways associated with cell proliferation. This mechanism positions the compound as a promising candidate for cancer therapy and other diseases characterized by aberrant kinase activity .
Antitumor Properties
Research indicates that compounds with benzodioxole structures exhibit significant antitumor activity. The benzodioxole system has been linked to various anticancer drugs known for their efficacy and low cytotoxicity. Studies have shown that modifications in the structure can enhance or diminish antitumor effects, highlighting the importance of structure-activity relationships in drug design .
Synthetic Routes
The synthesis of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Condensation Reactions : Combining 2-methyl-4-oxo-3H-pyrido[2,3-d]pyrimidine with appropriate amines or acids under controlled conditions.
- Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired product in high purity .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Antioxidant Activity : A study on related benzodioxole compounds demonstrated moderate antioxidant properties, suggesting potential applications in oxidative stress-related conditions .
- Antimicrobial Properties : Research has indicated that derivatives of benzodioxoles possess antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .
- Pharmacological Investigations : Ongoing investigations are exploring the pharmacokinetics and pharmacodynamics of this compound to better understand its therapeutic window and efficacy in clinical settings .
Summary Table of Applications
| Application Area | Description | Examples/Findings |
|---|---|---|
| Tyrosine Kinase Inhibition | Prevents phosphorylation events crucial for cell signaling pathways related to cancer | Potential therapeutic agent for cancer treatment |
| Antitumor Activity | Exhibits significant antitumor properties; structure modifications can enhance efficacy | Linked to low cytotoxicity in clinical agents |
| Antioxidant Properties | Demonstrates moderate antioxidant activity; potential for treating oxidative stress conditions | Related compounds showed IC50 values around 86 μM |
| Antimicrobial Activity | Effective against various pathogens; potential for new antibiotic development | Derivatives have shown promising antimicrobial effects |
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing its activation and subsequent signaling pathways involved in cell proliferation and survival . Similarly, as a cyclin-dependent kinase inhibitor, it interferes with the cell cycle, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Core Heterocycles: The target compound and share a pyrido[2,3-d]pyrimidine core, whereas and feature dipyrido-pyrimidine and thieno-pyrimidine systems, respectively.
Substituent Diversity: The benzodioxole group in the target compound provides two oxygen atoms capable of hydrogen bonding, contrasting with the furylmethyl group in (one oxygen) and the sulfur-containing thieno group in . The ethyl chain in the target compound offers flexibility compared to the rigid cyclohexyl-ethylamino group in or the methoxyphenyl ethyl group in .
Physicochemical Properties: Molecular weight and logP (estimated) vary significantly: The target compound (MW ~403) is smaller than (MW 548), suggesting better bioavailability. The thieno-pyrimidine in (MW 440) may exhibit higher lipophilicity due to the cyclohexyl group .
Biological Activity
N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound notable for its structural features and potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features a benzodioxole moiety fused with a pyrido[2,3-d]pyrimidine structure. The presence of the carboxamide functional group enhances its biological profile. The molecular formula is , and its molecular weight is approximately 300.31 g/mol.
Anticancer Properties
Research indicates that compounds containing the pyrido[2,3-d]pyrimidine framework exhibit significant anticancer activity. For instance, studies have shown that derivatives of this structure can inhibit tumor growth in various cancer cell lines.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Inhibits proliferation of cancer cells | |
| 6-Amino-5-methylpyrido[3,2-d]pyrimidin-4-one | Dihydrofolate reductase inhibition |
The mechanism of action often involves the inhibition of key enzymes involved in DNA synthesis and repair.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. A related study demonstrated that benzodioxole compounds exhibit moderate antioxidant activity through DPPH scavenging assays.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Hypecoumic acid (related compound) | 86.3 ± 0.2 | Moderate antioxidant activity |
This suggests that this compound may also possess similar protective effects against oxidative stress.
Case Studies and Research Findings
- In vitro Studies : Various in vitro studies have explored the binding affinity of this compound to different biological targets such as enzymes involved in cancer progression. Techniques like surface plasmon resonance (SPR) have been employed to elucidate these interactions.
- Mechanistic Insights : Research has focused on understanding how the compound interacts with cellular pathways. For instance, one study indicated that it might modulate signaling pathways related to cell proliferation and apoptosis.
Q & A
Q. What are the key synthetic pathways for constructing the pyrido[2,3-d]pyrimidin-4-one core in this compound?
The pyrido[2,3-d]pyrimidin-4-one scaffold is typically synthesized via cyclocondensation reactions. A common approach involves reacting aminopyridine derivatives with carbonyl-containing reagents (e.g., ethyl acetoacetate) under acidic or basic conditions. For example, highlights the use of ethanol as a solvent and benzylamines for nucleophilic substitution to form carboxamide derivatives . Critical steps include:
- Reagent selection : Use of triethylamine as a base to deprotonate intermediates (e.g., thioacetamide groups) .
- Purification : Column chromatography or recrystallization to isolate the core structure .
Q. How is the benzodioxole moiety integrated into the compound’s structure?
The 1,3-benzodioxole-5-carboxamide group is introduced via amide coupling. describes:
- Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI in dimethylformamide (DMF) .
- Nucleophilic attack : Reaction of the activated carbonyl with the ethylenediamine-linked pyrido[2,3-d]pyrimidin-4-one intermediate under inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What spectroscopic techniques are essential for structural confirmation?
- NMR : ¹H and ¹³C NMR to verify aromatic proton environments (e.g., shifts for benzodioxole protons at δ 6.8–7.2 ppm) and carbonyl groups (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
- X-ray crystallography : For resolving ambiguities in stereochemistry, as demonstrated in for related pyrimidine derivatives .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the final coupling step?
Yield optimization requires:
- Solvent screening : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Temperature control : Maintaining 0–5°C during coupling minimizes side reactions (e.g., hydrolysis) .
- Catalyst use : Palladium-based catalysts (e.g., Pd(OAc)₂) improve efficiency in reductive cyclization steps, as noted in for nitroarene cyclization .
Q. How should contradictory NMR data between synthetic batches be resolved?
Contradictions often arise from:
- Solvent effects : Deuterated solvent choice (CDCl₃ vs. DMSO-d₆) can shift proton signals .
- Tautomerism : The pyrido[2,3-d]pyrimidin-4-one core may exhibit keto-enol tautomerism, altering peak positions. Use variable-temperature NMR to identify equilibrium states .
- Impurity profiling : HPLC with UV detection (λ = 254 nm) identifies by-products (e.g., unreacted benzodioxole precursors) .
Q. What computational methods support the analysis of this compound’s reactivity?
- DFT calculations : To model transition states for cyclization steps and predict regioselectivity .
- Molecular docking : For studying interactions with biological targets (e.g., kinases) by aligning the benzodioxole group with hydrophobic binding pockets .
Methodological Notes
- Controlled atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., thioether formation) .
- Reaction monitoring : TLC (silica, hexane:EtOAc 3:1) tracks progress; UV-active spots indicate intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
